molecular formula C7H8N2O3 B13567023 methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate

methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13567023
M. Wt: 168.15 g/mol
InChI Key: IOZCIWBKGINGEH-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including condensation, acylation, and cyclization reactions. These methods are optimized for high yield and purity, often using cost-effective and readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative .

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the formyl and carboxylate groups, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-formyl-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-9-3-5(7(11)12-2)6(4-10)8-9/h3-4H,1-2H3

InChI Key

IOZCIWBKGINGEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C=O)C(=O)OC

Origin of Product

United States

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